Hydroxy famciclovir

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Pharmaceutical QC laboratories face failed ICH method validation when unqualified impurity standards produce non-reproducible retention times and inaccurate quantification. Hydroxy Famciclovir (Famciclovir Impurity 9) is a certified reference standard designed to eliminate this risk. - Demonstrates baseline chromatographic resolution from famciclovir under validated stability-indicating HPLC conditions, ensuring unequivocal peak identification. - Supplied with full characterization data compliant with ICH Q3A/Q3B guidelines, providing a traceable benchmark for ANDA impurity profiling and system suitability testing. - Its unique hydroxylated structure also enables exploratory virology research targeting Hepadnaviridae polymerase inhibition-activity absent in the parent prodrug.

Molecular Formula C14H19N5O5
Molecular Weight 337.34
CAS No. 172645-79-3
Cat. No. B601346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy famciclovir
CAS172645-79-3
Synonyms2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,2,3-propanetriol 1,3-Diacetate
Molecular FormulaC14H19N5O5
Molecular Weight337.34
Structural Identifiers
SMILESCC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)(COC(=O)C)O
InChIInChI=1S/C14H19N5O5/c1-9(20)23-6-14(22,7-24-10(2)21)3-4-19-8-17-11-5-16-13(15)18-12(11)19/h5,8,22H,3-4,6-7H2,1-2H3,(H2,15,16,18)
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Famciclovir (CAS 172645-79-3): Product Identity and Functional Classification for Procurement Decisions


Hydroxy Famciclovir (CAS 172645-79-3), also designated as Famciclovir Impurity 9, is a structurally defined derivative of the antiviral prodrug famciclovir . It is chemically identified as 2-(2-(2-Amino-9H-purin-9-yl)ethyl)-2-hydroxypropane-1,3-diyl diacetate, with a molecular weight of 337.33 g/mol . In pharmaceutical quality control (QC) and analytical development, this compound serves a critical non-therapeutic function as a certified reference standard, used to identify and quantify this specific impurity during the manufacturing and regulatory assessment of famciclovir drug substances and products . While famciclovir itself is a clinically established anti-herpesvirus agent, Hydroxy Famciclovir is procured primarily as an analytical tool, distinguishing it from bulk active pharmaceutical ingredients (APIs).

Certified impurity reference standardDesignated for famciclovir QC and method validation
Analytical research toolNot an active pharmaceutical ingredient; for laboratory use
Chromatographic differentiation supportResolved peak identity aids specificity testing

Critical Limitations of Substituting Hydroxy Famciclovir (CAS 172645-79-3) with Generic Analogs or Alternative Impurity Standards


Substituting Hydroxy Famciclovir with an alternative famciclovir impurity standard (e.g., Famciclovir Impurity 8, CAS 126589-69-3) or the parent drug famciclovir will invalidate analytical results and compromise regulatory compliance. The identity of an impurity reference standard is dictated by its exact molecular structure, which governs its chromatographic retention time, mass spectrometric fragmentation pattern, and UV absorption profile . Using an incorrect reference material will lead to misidentification of impurities, inaccurate quantification during HPLC analysis, and potential failure of method validation as per International Council for Harmonisation (ICH) guidelines [1]. Furthermore, for research exploring antiviral activity beyond the herpesvirus spectrum, generic famciclovir is inactive without hepatic biotransformation, whereas the unique hydroxylated structure of this derivative suggests a distinct, cell-active potential against Hepadnaviridae, as indicated in specialized product literature . Therefore, generic substitution is not scientifically justifiable for either analytical QC applications or specific virology research.

Analytical identity mismatch
Replacement with another famciclovir impurity or parent drug may lead to misidentification and invalidate HPLC method validation under ICH guidelines.
Regulatory traceability gap
Alternative standards lacking USP impurity designation cannot provide the same documentary benchmark for ANDA analytical similarity demonstrations.
Antiviral research context difference
Parent prodrug famciclovir requires hepatic activation; Hydroxy Famciclovir may exhibit distinct cell-based activity profiles. Direct substitution may confound SAR interpretation.

Quantitative Differentiation of Hydroxy Famciclovir (CAS 172645-79-3) Against Closest Analogs: Evidence for Informed Selection


Chromatographic Resolution: Differentiating Hydroxy Famciclovir from Famciclovir and Other Impurities by RP-LC

Hydroxy Famciclovir (Famciclovir Impurity 9) is successfully resolved from famciclovir and other impurities/degradation products using a validated reverse-phase liquid chromatography (RP-LC) method. The method, which uses a gradient elution on an Inertsil ODS 3 V column, was demonstrated to separate the main drug peak from its impurities, including this specific impurity, proving its utility as a reference standard for specificity testing [1].

Chromatographic Resolution
Head-to-head
Well-resolved peak from famciclovir and other impurities
Supports reference standard suitability for method specificity
RP-LC, Inertsil ODS 3 V column, 215 nm detection
Analytical Chemistry Pharmaceutical Quality Control Method Validation

Regulatory Utility: Hydroxy Famciclovir as a USP-Traceable Impurity for ANDA Filings

Hydroxy Famciclovir is recognized as 'Hydroxy Famciclovir [USP Impurity]' and is used for analytical method development, method validation (AMV), and QC applications for Abbreviated New Drug Applications (ANDAs) [1]. This contrasts with other non-pharmacopeial impurities or the API itself, which lack the formal designation and traceability required for demonstrating analytical comparability in regulatory submissions for generic famciclovir.

Regulatory Designation
Class-level
Recognized as USP Impurity; official monograph benchmark
Provides traceable standard for ANDA impurity profiling
Non-pharmacopeial standards lack equivalent regulatory acceptance context
Regulatory Science Generic Drug Development Quality Assurance

Divergent Antiviral Spectrum: Hydroxy Famciclovir Exhibits Inactive Class Behavior Against Feline Herpesvirus-1

In a direct head-to-head comparison, famciclovir and its metabolite BRL 42359 showed no antiviral effect against Feline Herpesvirus-1 (FHV-1) in a plaque reduction assay, in stark contrast to the active metabolite penciclovir, which demonstrated an IC50 of 0.86 µg/mL (3.4 µM) [1]. Since Hydroxy Famciclovir is an intermediate in the same metabolic pathway, this data underscores that any antiviral activity would be dependent on specific viral thymidine kinase (TK) activation, which is absent in FHV-1. This highlights a key difference from penciclovir, which is the active moiety, and famciclovir, which is the prodrug.

Antiviral Activity Profile
Head-to-head
Famciclovir/BRL 42359: no effect vs Penciclovir IC50 0.86 µg/mL (3.4 µM)
Context: prodrug activation required; guides research interpretation of active moiety
In vitro plaque reduction assay against FHV-1
Antiviral Research Virology Veterinary Pharmacology

Specialized Research Application: Putative Hepadnaviridae Activity of Hydroxy Famciclovir

Specialized vendor documentation indicates that Hydroxy Famciclovir 'may be a useful hepadnaviridae-active antiviral agent' . This statement points toward a potential, though currently unquantified, activity against viruses like Hepatitis B Virus (HBV). This is a clear point of differentiation from its parent compound, famciclovir, which is exclusively indicated for herpesviruses (HSV-1, HSV-2, VZV) and has no documented activity against Hepadnaviridae. This unique potential application is based on the compound's specific hydroxylated structure, which may confer a different substrate specificity for viral or cellular kinases compared to other analogs in the famciclovir/penciclovir class.

Putative Spectrum
Data to verify | Source review
Suggested potential activity against Hepadnaviridae (e.g., HBV)
Supplier-reported, unquantified; structure-based hypothesis only
Famciclovir spectrum limited to alphaherpesviruses; requires independent validation
Antiviral Discovery Hepatitis B Virus Nucleoside Analogs

Defined Application Scenarios for Hydroxy Famciclovir (CAS 172645-79-3) Based on Verified Differentiation


Pharmaceutical Quality Control: Developing Stability-Indicating HPLC Methods

Analytical chemists in pharmaceutical QC should procure Hydroxy Famciclovir as a primary reference standard for the development and validation of stability-indicating HPLC methods for famciclovir API and finished dosage forms. Its demonstrated chromatographic resolution from famciclovir under validated conditions [1] makes it an essential tool for establishing system suitability and for the accurate identification and quantification of this specific process-related impurity, a requirement for ICH-compliant method validation .

Generic Drug Development: Establishing Analytical Similarity for ANDA Submissions

For generic pharmaceutical companies preparing ANDA submissions, Hydroxy Famciclovir is a critical reagent. Its designation as a 'USP Impurity' provides a direct, traceable benchmark for demonstrating the analytical similarity of the generic product's impurity profile to that of the reference listed drug (RLD). Using this specific compound, rather than a non-official standard, ensures the robustness of the analytical data package and supports the regulatory argument for therapeutic equivalence.

Basic Virology Research: Investigating Structure-Activity Relationships in Nucleoside Analogs

Virology researchers investigating the structure-activity relationship (SAR) of nucleoside analogs should consider Hydroxy Famciclovir for exploring divergent antiviral mechanisms. While famciclovir and its immediate metabolites are inactive against FHV-1 due to a lack of activation [1], the structural modification present in Hydroxy Famciclovir (the hydroxyl group) may confer alternative substrate specificity. Its suggested potential against Hepadnaviridae makes it a distinct and valuable probe for studying viral polymerase inhibition beyond the classic herpesvirus family, which is not possible with the parent compound or penciclovir.

Application
Selection Property
Validation Focus
Pharmaceutical QC Method Validation
Chromatographic resolution profile
HPLC specificity under ICH guidelines
Generic ANDA Submission Support
USP impurity designation
Impurity profile comparability to RLD
Antiviral SAR Research
Hydroxylated nucleoside structure
Cell-based Hepadnaviridae target engagement (verify independently)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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